molecular formula C15H11Cl2N5OS B317159 N-(2-CHLOROPHENYL)-2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE

N-(2-CHLOROPHENYL)-2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B317159
M. Wt: 380.3 g/mol
InChI Key: CECXUIFBOVGTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CHLOROPHENYL)-2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 2-chlorophenyl acetamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-chlorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
  • **N-(2-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Uniqueness

N-(2-CHLOROPHENYL)-2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to the presence of both chlorophenyl and tetrazolyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H11Cl2N5OS

Molecular Weight

380.3 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C15H11Cl2N5OS/c16-10-5-7-11(8-6-10)22-15(19-20-21-22)24-9-14(23)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,23)

InChI Key

CECXUIFBOVGTPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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